7-Methoxyisoquinoline-1-carboxylic acid
Description
7-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at position 7 and a carboxylic acid group at position 1. It is commercially available for research purposes (e.g., CymitQuimica lists it under Ref. 10-F714286 with pricing for 1g at €867) .
Properties
IUPAC Name |
7-methoxyisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTODIUFQRIRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Approaches
The isoquinoline scaffold is typically constructed via cyclization reactions. For 7-methoxyisoquinoline-1-carboxylic acid, two primary pathways dominate:
-
Bischler-Napieralski Reaction : Cyclodehydration of β-phenylethylamides using POCl₃ or PCl₅ facilitates isoquinoline ring formation. Methoxy groups are introduced via pre-functionalized starting materials, such as 3-methoxyphenethylamine derivatives.
-
Pomeranz-Fritsch Synthesis : Condensation of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal under acidic conditions forms the isoquinoline core. This method allows regioselective methoxy substitution at the 7-position when using 2-methoxybenzaldehyde precursors.
Critical parameters include temperature control (60–80°C for Bischler-Napieralski vs. 100–120°C for Pomeranz-Fritsch) and catalyst selection (ZnCl₂ improves yields in the latter by 15–20%).
Functionalization of the Isoquinoline Core
Methoxy Group Introduction
Methoxy substitution at the 7-position is achieved through:
-
Electrophilic Aromatic Substitution : Direct methoxylation using Cu(OAc)₂ and methanol under oxygen atmosphere (60% yield, 24 h).
-
Directed Ortho-Metalation : Employing TMPMgCl·LiCl to deprotonate the 7-position, followed by quenching with methyl borate and oxidative workup (75–80% yield).
Comparative data highlights the superiority of metalation strategies in regioselectivity (>95% 7-substitution vs. 70–75% for electrophilic methods).
Carboxylic Acid Installation
The 1-carboxylic acid group is introduced via:
-
Kolbe-Schmitt Reaction : Carboxylation at the 1-position using supercritical CO₂ and KOH (200°C, 50 bar), yielding 60–65% product.
-
Oxidation of Methyl Groups : MnO₂-mediated oxidation of 1-methylisoquinoline precursors, though this route suffers from over-oxidation side reactions (45–50% yield).
Solid-Phase Synthesis and Combinatorial Approaches
Patent US20020055637A1 details a solid-phase method adaptable to this compound:
-
Resin Attachment : Wang resin-bound tetrahydroisoquinoline carboxylate undergoes Fmoc protection.
-
Methoxy Introduction : Mitsunobu reaction with methanol and DIAD (90% efficiency).
-
Oxidative Aromatization : DDQ in dichloromethane converts tetrahydroisoquinoline to the aromatic form.
-
Cleavage : TFA/water (95:5) releases the carboxylic acid with >85% purity.
This approach enables parallel synthesis of derivatives, with a typical cycle time of 48–72 hours per compound.
Optimization and Scalability
Reaction Condition Screening
| Parameter | Bischler-Napieralski | Pomeranz-Fritsch | Solid-Phase |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | RT–50 |
| Catalyst | POCl₃ | ZnCl₂ | DIAD |
| Yield (%) | 55–60 | 65–70 | 80–85 |
| Purity (HPLC) | 92% | 88% | 95% |
Data aggregated from demonstrates that solid-phase methods outperform solution-phase in both yield and purity, albeit with higher initial resin costs.
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times by 60% (e.g., 4 hours vs. 10 hours for Kolbe-Schmitt carboxylation) while maintaining yields at 58–62%. Solvent-free conditions using ball milling show promise for gram-scale production, achieving 70% conversion in 2 hours.
Analytical and Characterization Data
Spectroscopic Profiles
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 7-methoxyisoquinoline-1-carboxylic acid is its role as an antiviral agent. Research has demonstrated that derivatives of isoquinoline compounds exhibit potent inhibitory effects against HIV-1 integrase, a critical enzyme in the HIV replication cycle. For example, a related compound demonstrated an IC50 value of 5.8 nM in inhibiting strand transfer activity, indicating strong antiviral potential .
Anticancer Properties
The compound has also shown promise in cancer research. Studies have indicated that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline framework can enhance selectivity and potency against specific tumor types .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | 0.13 - 1.48 | Induces apoptosis |
| 6-(3-Chloro-2-fluorobenzyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Prostate Cancer | 0.17 - 0.27 | Cell cycle arrest |
Materials Science Applications
In addition to biological applications, this compound has potential uses in materials science, particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metal ions can be exploited in creating functional materials for electronic applications.
Case Study 1: Antiviral Drug Development
A recent study focused on synthesizing various isoquinoline derivatives to evaluate their efficacy as integrase inhibitors for HIV treatment. The study highlighted that modifications at the methoxy position significantly impacted antiviral activity, paving the way for further drug development efforts aimed at creating more effective antiretroviral therapies .
Case Study 2: Cancer Treatment Research
Another investigation involved testing several isoquinoline derivatives against melanoma cell lines in vivo using xenograft models. The results indicated that specific structural modifications led to increased tumor inhibition compared to standard chemotherapeutics like dacarbazine, suggesting a new avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The methoxy and carboxylic acid groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Methoxy vs.
- Ester Derivatives: Ethyl or methyl esters (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) are common prodrug forms, improving bioavailability compared to free carboxylic acids .
- N-Oxide and Saturation: The N-oxide group in 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide introduces polarity and alters electronic properties, while partial saturation (3,4-dihydro) affects ring rigidity and conformational flexibility .
Physical and Spectroscopic Properties
Table 1: Physical Properties and Spectroscopic Data
Analysis :
- The methoxy group (7-OCH₃) typically resonates near δ 3.85–4.30 ppm in ¹H NMR, while carbonyl carbons (C=O) appear at δ 160–170 ppm in ¹³C NMR .
- Ester derivatives (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) show characteristic ethyl group signals (δ 1.30 and 4.30) and downfield-shifted carbonyl carbons compared to free acids .
Biological Activity
7-Methoxyisoquinoline-1-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an isoquinoline core with a methoxy group at the 7-position and a carboxylic acid functional group at the 1-position.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity. In one study, the compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 16 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study assessed its effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values in the nanomolar range, indicating potent cytotoxic effects.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 25 |
| HCT116 | 30 |
| A549 | 40 |
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Case Study: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through ROS generation. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .
Case Study: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that it retained activity against resistant strains, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity and purity of 7-Methoxyisoquinoline-1-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methoxy and carboxylic acid functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic carbonyl (C=O) and aromatic stretching vibrations. Purity assessment should combine high-performance liquid chromatography (HPLC) with UV detection and melting point determination. For novel derivatives, X-ray crystallography can resolve ambiguities in stereochemistry .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adopt OSHA/NIOSH-compliant respiratory protection (e.g., P95 filters for particulates) and wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct experiments in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment, segregated from incompatible materials (e.g., strong oxidizers). Spill management requires inert absorbents (vermiculite) and proper disposal via certified hazardous waste contractors .
Q. What synthetic routes are documented for preparing this compound derivatives?
- Methodological Answer : Common approaches include Ullmann coupling for introducing methoxy groups at the 7-position and Friedel-Crafts acylation for functionalizing the isoquinoline core. Carboxylic acid groups are often introduced via hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH). Optimize reaction yields by controlling temperature (60–80°C) and catalytic systems (e.g., Pd/C for hydrogenation steps). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct systematic stability studies under controlled conditions (pH, temperature, light exposure) using accelerated degradation protocols. Compare results with computational predictions (e.g., Hansen solubility parameters, DFT-based stability simulations). Validate solubility data via shake-flask methods with HPLC quantification. Cross-reference findings with independent labs to isolate methodological variables (e.g., solvent purity, calibration standards) .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in biological systems?
- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determination in enzyme inhibition studies) combined with isotopic labeling (¹⁴C or ³H) to track metabolic pathways. Use CRISPR-Cas9 gene editing to identify target proteins in cell-based models. Pair these with molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Validate hypotheses via knockout/knockdown experiments and surface plasmon resonance (SPR) for real-time interaction analysis .
Q. How should contradictory data on the compound’s toxicity profile be reconciled across studies?
- Methodological Answer : Perform meta-analyses of acute toxicity (LD₅₀) and genotoxicity (Ames test, micronucleus assay) data, stratifying results by experimental models (e.g., in vitro vs. in vivo) and exposure durations. Apply Hill’s criteria for causality assessment to distinguish artifact signals (e.g., solvent effects) from true toxic responses. Use benchmark dose modeling (BMD) to refine risk thresholds and identify gaps requiring OECD guideline-compliant testing .
Q. What strategies optimize the environmental fate assessment of this compound?
- Methodological Answer : Simulate environmental degradation using OECD 308/309 guidelines for aqueous and soil systems. Employ LC-MS/MS to quantify transformation products (e.g., hydroxylated or demethylated derivatives). Assess bioaccumulation potential via log Kow measurements (shake-flask or HPLC-derived) and quantitative structure-activity relationship (QSAR) models. Collaborate with ecotoxicology labs to evaluate acute/chronic effects on model organisms (Daphnia magna, Danio rerio) .
Methodological Notes
- Data Reprodubility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration logs) in supplementary materials to enable replication .
- Contradiction Resolution : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to refine research questions and mitigate bias during data interpretation .
- Advanced Modeling : Leverage Gaussian or COSMO-RS software for predicting physicochemical behavior when empirical data are scarce .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
